

# Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol

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## Compound of Interest

Compound Name: 2-(Phenylthio)ethanol

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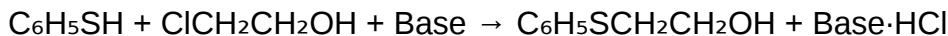
This document provides a detailed protocol for the laboratory synthesis of **2-(Phenylthio)ethanol**, a valuable intermediate in organic synthesis. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroethanol, a method analogous to the Williamson ether synthesis.

## Introduction

**2-(Phenylthio)ethanol**, also known as 2-hydroxyethyl phenyl sulfide, is an important building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is often a key step in the construction of more complex molecular architectures. The protocol described herein utilizes the reaction of sodium thiophenoxyde, generated *in situ* from thiophenol and a base, with 2-chloroethanol. This S-alkylation of a thiolate is a reliable and well-established method for the formation of thioethers.

## Reaction Scheme

The overall reaction is as follows:



In this protocol, sodium ethoxide, formed from the reaction of sodium metal with ethanol, serves as the base to deprotonate thiophenol, forming the highly nucleophilic sodium thiophenoxyde.

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-(phenylthio)ethanol**.

| Parameter                             | Value                                |
|---------------------------------------|--------------------------------------|
| <hr/>                                 |                                      |
| Reactants                             |                                      |
| Thiophenol                            | 0.125 mol                            |
| 2-Chloroethanol                       | 0.125 mol                            |
| Sodium                                | 0.125 mol                            |
| Ethanol (absolute)                    | 250 mL                               |
| <hr/>                                 |                                      |
| Product                               |                                      |
| Chemical Name                         | 2-(Phenylthio)ethanol                |
| CAS Number                            | 699-12-7[1]                          |
| Molecular Formula                     | C <sub>8</sub> H <sub>10</sub> OS[1] |
| Molecular Weight                      | 154.23 g/mol [1][2]                  |
| <hr/>                                 |                                      |
| Physical Properties                   |                                      |
| Appearance                            | Colorless to pale yellow liquid      |
| Boiling Point                         | 115-116 °C at 2 mmHg[1]              |
| Density                               | 1.143 g/mL at 25 °C[1]               |
| Refractive Index (n <sup>20</sup> /D) | 1.592[1]                             |
| <hr/>                                 |                                      |
| Expected Yield                        |                                      |
| Theoretical Yield                     | 19.28 g                              |
| Expected Experimental Yield           | 70-80%                               |
| <hr/>                                 |                                      |

## Experimental Protocol

## Materials and Equipment

- Reagents:
  - Thiophenol (≥99%)
  - 2-Chloroethanol (≥99%)
  - Sodium metal
  - Absolute ethanol
  - Dichloromethane (for extraction)
  - Anhydrous magnesium sulfate (for drying)
  - Saturated sodium chloride solution (brine)
- Equipment:
  - 500 mL three-necked round-bottom flask
  - Mechanical stirrer
  - Reflux condenser with a nitrogen inlet
  - Pressure-equalizing dropping funnel
  - Heating mantle
  - Rotary evaporator
  - Distillation apparatus
  - Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

## Procedure

- Preparation of Sodium Ethoxide:

- Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.
- Flush the apparatus with dry nitrogen.
- Add 250 mL of absolute ethanol to the flask.
- While stirring, cautiously add 2.88 g (0.125 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.

- Formation of Sodium Thiophenoxide:
  - Once all the sodium has reacted and the solution has cooled slightly, add 13.77 g (12.5 mL, 0.125 mol) of thiophenol dropwise from the dropping funnel over 15 minutes.
- Reaction with 2-Chloroethanol:
  - To the resulting solution of sodium thiophenoxide, add 10.06 g (8.4 mL, 0.125 mol) of 2-chloroethanol dropwise from the dropping funnel.
  - After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.
- Work-up:
  - Allow the reaction mixture to cool to room temperature.
  - A precipitate of sodium chloride will have formed. Filter the mixture to remove the salt.
  - Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.
  - Take up the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.
  - Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

• Purification:

- Purify the crude **2-(phenylthio)ethanol** by vacuum distillation. Collect the fraction boiling at 115-116 °C at 2 mmHg.[1]

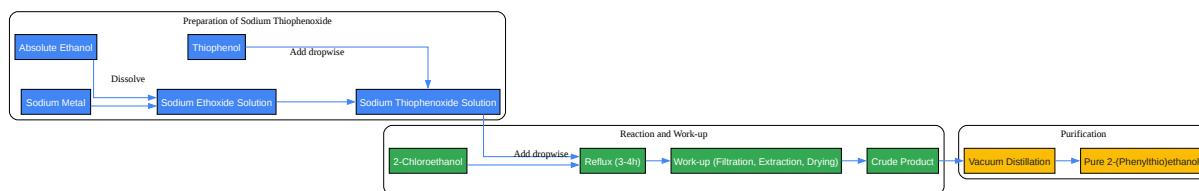
## Characterization

The identity and purity of the final product can be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The expected spectral data are available in public databases such as the NIST WebBook.[3]

## Visualizations

### Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-(phenylthio)ethanol**.

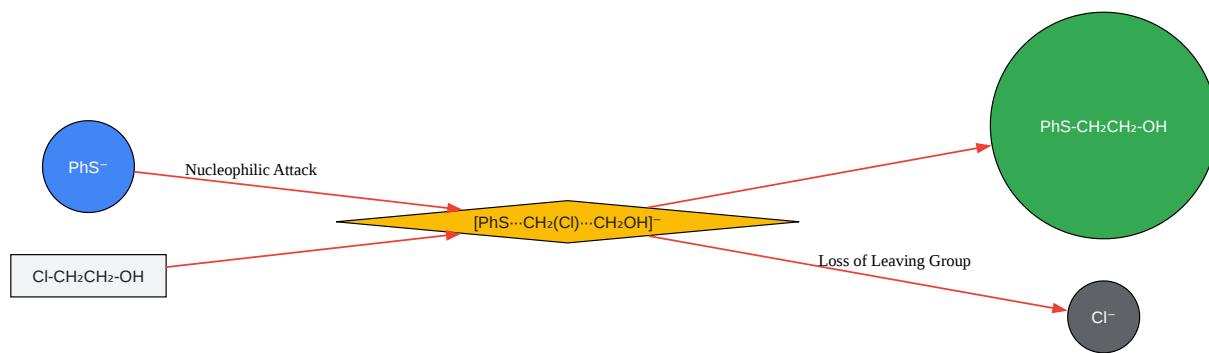


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Caption: Workflow for the synthesis of **2-(Phenylthio)ethanol**.

## Signaling Pathway Analogy: Nucleophilic Substitution

The core of this synthesis is an  $S_N2$  reaction, which can be visualized as a simple signaling pathway where the nucleophile "signals" its attack on the electrophilic carbon, leading to the "output" of the product and the leaving group.

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Caption:  $S_N2$  reaction pathway for the synthesis.

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## References

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- 3. 2-(Phenylthio)ethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207423#protocol-for-the-synthesis-of-2-phenylthio-ethanol-in-the-lab]

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